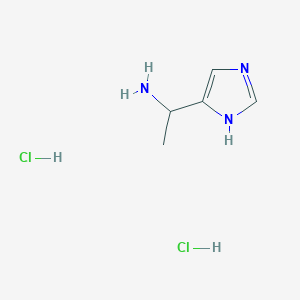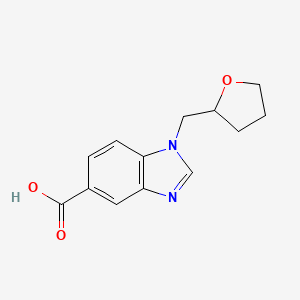![molecular formula C11H21N B2853284 1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287343-89-7](/img/structure/B2853284.png)
1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained structure consisting of two cyclopropane rings fused through a common C–C bond . The compound also contains a butan-2-yl group and a N-methylmethanamine group attached to the BCP core.
Synthesis Analysis
The synthesis of such compounds often involves ‘strain release’ chemistry, where the inherent strain of the bicyclic scaffold is utilized to drive reactions . A common method for the synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which are precursors to BCPs, is through palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes . This allows for ‘late-stage’ diversification of the bridgehead position and the conversion of the resultant products into a range of useful small ring building blocks .Molecular Structure Analysis
The molecular structure of “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . The butan-2-yl and N-methylmethanamine groups are attached to this core.Chemical Reactions Analysis
Bicyclo[1.1.0]butanes are known to participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . These reactions are often driven by the high strain energy of the bicyclic structure .Future Directions
The chemistry and applications of BCPs and their derivatives remain underexplored . There has been a resurgent interest in their chemistry, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” and similar compounds may have potential future applications in medicinal chemistry and materials science.
properties
IUPAC Name |
1-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-9(2)11-5-10(6-11,7-11)8-12-3/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYUWDNXLMNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
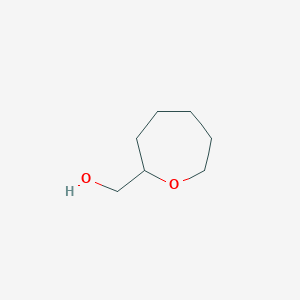
![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)
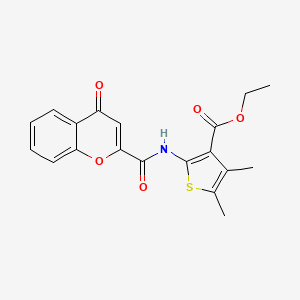
![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)
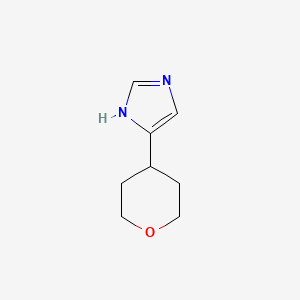
![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)


